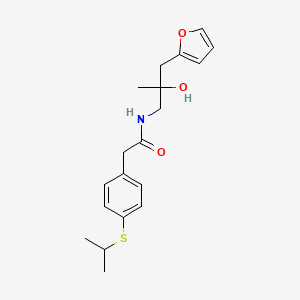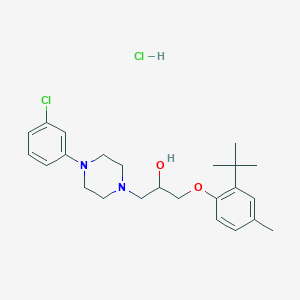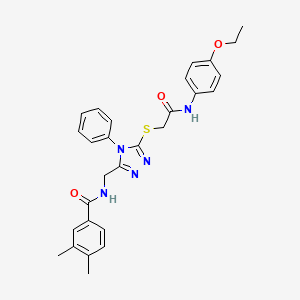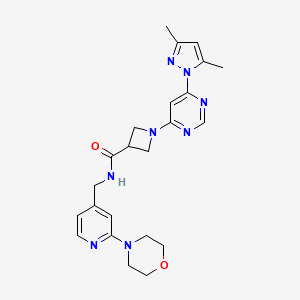
(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone
Overview
Description
“(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone” is a chemical compound with the molecular formula C15H15NO3 . It is a solid substance and is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for “(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone” is 1S/C15H15NO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,16H2,1-2H3 . This indicates that the compound has a complex structure with multiple functional groups.Scientific Research Applications
Synthesis and Chemical Properties
- (3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, a related compound, was synthesized and its bromination investigated, yielding nine new bromophenol derivatives through selective O-demethylation (Çetinkaya, Menzek, Şahin, & Balaydın, 2011).
- A study synthesized novel compounds from (3,4-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone using Eaton's reagent, leading to new derivatives with potential structural and functional significance (Çeti̇nkaya, 2017).
Antioxidant Properties
- Research on derivatives of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone demonstrated significant in vitro antioxidant activities, suggesting potential therapeutic applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
- Another study on bis(3,4-dimethoxyphenyl)methanone derivatives found them to be effective antioxidants, compared to standard compounds like BHA and BHT, indicating their potential in oxidative stress-related therapies (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Carbonic Anhydrase Inhibitory Properties
- A study on brominated derivatives of (2-bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone revealed their capacity to inhibit human carbonic anhydrase II, a target for glaucoma and other disorders treatment (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).
Anti-Tumor Potential
- A series of (3,4-dimethylphenyl-3-(substituted phenyl) bicyclo[2.2.1]hept-5-ene-2-yl) methanones, synthesized via Diels-Alder reaction, demonstrated antimicrobial, antioxidant, and insect antifeedant activities, suggesting potential in anti-tumor applications (G.Thirunarayanan, 2015).
Other Applications
- Synthesis of polyimides from derivatives of (3-amino-2,4,6-trimethylphenyl)-(3′-aminophenyl)methanone and aromatic dianhydrides resulted in materials with high glass-transition temperatures and excellent thermal properties, suitable for advanced material applications (Li, Lin, Zhang, Wu, & Pu, 2006).
properties
IUPAC Name |
(3-aminophenyl)-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZPYPRRAVDPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-allyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2915116.png)
![4-{4-[(cyclopropylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2915117.png)


![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2915122.png)

![5-(Oxan-3-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2915126.png)
![ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2915127.png)
![(2S)-2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methyl-3-sulfanylpropanoic acid](/img/structure/B2915128.png)
![4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol](/img/structure/B2915132.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B2915134.png)